molecular formula C7H5BrN2O B1342513 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one CAS No. 887571-01-9

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one

货号: B1342513
CAS 编号: 887571-01-9
分子量: 213.03 g/mol
InChI 键: ZGMSNALDPDFDPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (CAS 887571-01-9) is a brominated fused bicyclic heterocycle of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, particularly in the synthesis of novel molecules with potential biological activity. The pyrrolopyridinone core is a privileged scaffold in pharmaceutical research, and the bromine atom at the 5-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for extensive structural diversification. Compounds based on this and related scaffolds are frequently investigated for their interactions with various kinase targets . Research into analogous structures has demonstrated potent, broad-spectrum antitumor activity against several human cancer cell lines, including HepG2, A549, and Skov-3, in some cases showing significantly greater potency than established drugs like Sunitinib . Furthermore, derivatives of the core pyrrolopyridine structure have been explored for a range of other pharmacological activities, including use as non-morphine, pure analgesic agents for treating various pain conditions without associated anti-inflammatory effects . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

5-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMSNALDPDFDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610215
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-01-9
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887571-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

General Synthetic Strategy

The synthesis of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one typically involves bromination of the corresponding pyrrolo[3,2-B]pyridin-2-one scaffold or construction of the bicyclic core followed by selective bromination at the 5-position. The methods reported in literature emphasize controlled bromination conditions to achieve high regioselectivity and yield.

Bromination of Pyrrolo[3,2-B]pyridin-2-one Precursors

Research Findings and Analysis

  • The direct bromination method using hydrobromic acid and hydrogen peroxide in dichloromethane is highly efficient, yielding over 95% pure product with minimal side reactions. This method benefits from mild temperature control and straightforward workup.

  • Coupling and cyclization strategies provide versatility for synthesizing derivatives of this compound, especially for medicinal chemistry applications. However, yields for these derivatives tend to be moderate (26–32%) due to the multi-step nature and purification challenges.

  • The choice of solvent and reaction conditions (temperature, time, reagent stoichiometry) critically influences the regioselectivity and purity of the final brominated product.

  • Analytical characterization of the products typically involves NMR spectroscopy (1H and 13C), melting point determination, and chromatographic purity assessment, confirming the structure and substitution pattern.

作用机制

The mechanism of action of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets, such as kinase enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Derivatives

5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
  • Structure : Chlorine replaces bromine at position 5.
  • Applications : Used in radical scavenging studies; however, its lower molecular weight (168.58 g/mol vs. 213.02 g/mol for the bromo analog) may influence solubility and metabolic stability .
5-Bromo-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
  • Structure : Difluorination at position 3 introduces electron-withdrawing effects.
  • Properties : Fluorine atoms enhance metabolic stability and membrane permeability. The bromine retains reactivity for cross-coupling reactions .
  • Applications : Explored in kinase inhibitor development, where fluorine substituents improve target selectivity .
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
  • Structure : Additional bromine at position 3.
  • Applications : Intermediate for synthesizing brominated analogs like 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Substituent-Modified Analogs

5-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
  • Structure : Methoxy group at position 5 instead of bromine.
  • Properties : The electron-donating methoxy group reduces electrophilicity, impacting reactivity in cross-coupling reactions.
5-Bromo-3,3-dimethyl-1H-pyrrolo[5,4-b]pyridin-2-one
  • Structure : Dimethyl groups at position 3 and a shifted pyrrole ring.
  • Properties : Increased lipophilicity (logP ~1.5) due to methyl groups, enhancing blood-brain barrier penetration.
  • Applications : Explored in CNS-targeted drug candidates .

Bioisosteric Replacements

Pyridine-Containing 5-Hydroxy-4,6-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
  • Structure : Pyridine replaces a benzene ring in sunitinib analogs.
  • Activity: Demonstrates comparable antitumor activity to sunitinib but with reduced toxicity (IC50 = 0.8–1.2 μM vs. 1.5 μM in renal cell carcinoma) .
  • Advantages : Improved water solubility and hydrogen-bonding capacity due to pyridine’s basicity .

Data Tables

Table 1: Physicochemical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Biological Activity
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one C₇H₅BrN₂O 213.02 Br at C5 1.8 Antitumor intermediate
5-Chloro analog C₇H₅ClN₂O 168.58 Cl at C5 1.2 Radical scavenging
5-Bromo-3,3-difluoro analog C₇H₄BrF₂N₂O 248.02 Br at C5, F at C3 2.1 Kinase inhibition
5-Methoxy analog C₈H₈N₂O₂ 164.16 OCH₃ at C5 0.9 Antioxidant

*Predicted using ChemDraw.

Key Research Findings

  • Antitumor Activity : Brominated derivatives show enhanced cytotoxicity (IC50 = 0.5–2.0 μM) compared to chloro analogs (IC50 = 3.5–5.0 μM) in HepG2 cells, highlighting bromine’s role in improving potency .
  • Kinase Inhibition: Bromo-difluoro analogs exhibit 10-fold higher selectivity for TrkA over off-target kinases (e.g., EGFR) compared to non-halogenated variants .
  • Metabolic Stability : Fluorinated derivatives demonstrate >90% stability in human liver microsomes, whereas bromo analogs show ~70%, indicating substituent-dependent pharmacokinetics .

生物活性

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a detailed examination of its biological activity, including biochemical properties, cellular effects, and research findings.

This compound interacts with various enzymes and proteins, significantly influencing metabolic pathways. Notably, it has been shown to interact with kinases and phosphatases, which are essential for cellular signaling and regulation. The compound's ability to bind to the active sites of these enzymes modulates their activity, affecting downstream biochemical processes such as cell proliferation and apoptosis .

Cellular Effects

The compound exhibits profound effects on cellular functions:

  • Cell Signaling : Alters phosphorylation states of signaling proteins.
  • Gene Expression : Influences transcriptional activity related to cell growth and differentiation.
  • Metabolism : Modulates metabolic pathways critical for energy production and cellular maintenance.

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage:

  • Low Doses : Enhance cellular function and metabolic regulation.
  • High Doses : Result in cytotoxicity and disruption of normal physiological processes .

The primary mechanism involves the inhibition of kinase enzymes by binding to their active sites. This interaction blocks the catalytic functions of these enzymes, leading to altered signaling pathways that can induce apoptosis in cancer cells or inhibit tumor growth .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other brominated pyrrolopyridine derivatives but is unique due to its specific bromination pattern. Its potency against fibroblast growth factor receptors (FGFRs) distinguishes it from other compounds in this class .

Compound NameActivity Against FGFRsMolecular Weight (g/mol)
This compoundYes213.03
5-Bromo-1H-pyrrolo[2,3-b]pyridineModerate213.03
1H-pyrrolo[2,3-b]pyridine derivativesVariesVaries

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Case Study: Anti-Cancer Properties

In a study focusing on its anti-cancer properties, the compound was tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the downregulation of FGFR signaling pathways .

Case Study: Enzyme Inhibition

Another study evaluated the compound's inhibitory effects on specific kinases involved in cancer progression. The results showed that this compound effectively inhibited kinase activity in vitro, suggesting its potential as a lead compound for drug development targeting kinase-related diseases .

常见问题

Q. Methodological Answer :

  • Catalyst Selection : PdCl₂(dppf) enhances selectivity for Suzuki couplings by stabilizing the oxidative addition complex .
  • Solvent Effects : Dioxane/H₂O mixtures reduce Br⁻ leaching compared to pure THF .
  • Additives : K₂CO₃ as base minimizes protodebromination; KI (1 eq.) suppresses Pd black formation .

Data Contradiction Example : Conflicting reports on Br stability under basic conditions can be resolved by kinetic studies (monitoring reaction progress via LC-MS) .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Q. Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* level optimizations map electron density (LUMO localization at C-5 guides nucleophilic attack) .
  • MD Simulations : Solvent effects (e.g., DMSO vs. EtOH) on transition-state energy barriers .

Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .

Basic: What safety protocols are critical during handling?

Q. Methodological Answer :

  • Inhalation Risk : Use fume hoods; if exposed, move to fresh air and seek medical attention .
  • Skin Contact : Wash immediately with soap/water; avoid solvents that enhance dermal absorption (e.g., DMSO) .
  • Storage : Store under argon at 2–8°C to prevent lactam hydrolysis .

Advanced: How to address discrepancies in reported solubility profiles?

Q. Methodological Answer :

  • Controlled Studies : Measure solubility in DMSO, MeOH, and H₂O at pH 3–10 using UV-Vis (λ_max ~270 nm) .
  • HPLC Purity Checks : Rule out impurities (e.g., de-brominated byproducts) affecting solubility .
Solvent Solubility (mg/mL) pH Dependency
DMSO>50Stable
H₂O (pH 7)<0.1Hydrolysis at pH >9

Advanced: What strategies isolate and characterize synthetic impurities?

Q. Methodological Answer :

  • HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate brominated byproducts (e.g., di-brominated isomers) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., C-5 vs. C-7 bromination) .

Case Study : A 5% impurity (Rt 6.2 min) identified as 5,7-dibromo derivative via HRMS (m/z 290.9) and NOESY .

Basic: How is the compound’s stability assessed under long-term storage?

Q. Methodological Answer :

  • Accelerated Aging : 40°C/75% RH for 4 weeks; monitor degradation via TLC (CH₂Cl₂:MeOH 9:1) .
  • LC-MS Stability Indicating Assays : Detect lactam ring-opening products (m/z 231.0 for hydrolyzed form) .

Recommendation : Lyophilization extends shelf life >24 months when stored desiccated .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。